molecular formula C42H72O13 B168629 Ginsenoside Rg3 CAS No. 11019-45-7

Ginsenoside Rg3

Cat. No.: B168629
CAS No.: 11019-45-7
M. Wt: 785 g/mol
InChI Key: RWXIFXNRCLMQCD-JBVRGBGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ginsenoside Rg3 interacts with various enzymes, proteins, and other biomolecules. It has been found to regulate ROS-mediated PI3K/AKT/mTOR, which is involved in the apoptosis pathway . This compound also enhances the chemosensitivity of tumors to cisplatin by reducing the basal level of nuclear factor erythroid 2-related factor 2-mediated heme oxygenase-1/NAD(P)H quinone oxidoreductase-1 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can attenuate lung inflammation, prevent liver and kidney function damage, mitigate neuroinflammation, prevent cerebral and myocardial ischemia–reperfusion injury, and improve hypertension and diabetes symptoms . In vitro, this compound has been shown to inhibit triglyceride accumulation, subsequently promoting enhanced fatty acid oxidation, as evidenced by the conversion of radiolabeled 3H‐fatty acids into 3H‐H2O with mitochondrial activation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can modulate the expression of non-coding RNAs, such as miRNAs, circular (circ)RNAs and long non-coding RNAs, in various types of tumor types, thereby inhibiting tumorigenesis and progression by regulating the corresponding signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have long-term effects on cellular function. For example, treatment with this compound led to the inhibition of triglyceride accumulation, subsequently promoting enhanced fatty acid oxidation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, treatment with this compound (2.5 mg/kg, 8 weeks) effectively reversed the LPS‐induced inhibition of brown adipocyte features in C57BL/6 mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to stimulate cytotoxicity and apoptosis of Paclitaxel by preventing nuclear factor kappa B (NF-κB) signaling and regulating Bax/Bcl-2 expression on triple-negative breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ginsenoside Rg3 can be synthesized through the hydrolysis of ginsenoside Rb1 using acidic conditions. For instance, a 1% solution of ginsenoside Rb1 can be converted into this compound and its derivatives using ferric chloride at 40°C for 12 hours .

Industrial Production Methods: Industrial production of this compound often involves the steaming and drying of white ginseng. The ginseng is steamed in a hermetically sealed container at 98°C for 30 hours, dried, and then further processed by steaming for another 30-45 hours . This process selectively increases the content of this compound along with other minor ginsenosides.

Chemical Reactions Analysis

Types of Reactions: Ginsenoside Rg3 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ginsenoside Rg5 and ginsenoside Rk1, which are derived from the dehydration of this compound .

Scientific Research Applications

Comparison with Similar Compounds

Ginsenoside Rg3 is unique among ginsenosides due to its potent pharmacological activities. Similar compounds include:

This compound stands out due to its dual stereoisomeric forms and its broad spectrum of biological activities, making it a valuable compound in both research and therapeutic applications.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,51)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXIFXNRCLMQCD-JBVRGBGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316982
Record name Ginsenoside Rg3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14197-60-5
Record name Ginsenoside Rg3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14197-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ginsenoside Rg3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014197605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ginsenoside Rg3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14197-60-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GINSENOSIDE RG3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227D367Y57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the molecular formula and weight of ginsenoside Rg3?

A1: this compound (C42H72O13) has a molecular weight of 784.99 g/mol.

Q2: How does this compound interact with its targets to exert its effects?

A2: this compound interacts with various cellular targets, including receptors, enzymes, and signaling pathways. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] For instance, it has been shown to:

  • Bind to and activate peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to improved adiponectin secretion and signaling. []
  • Inhibit the phosphorylation of extracellular signal-regulated kinase 2 (ERK2) and elevate cyclic AMP production, contributing to its anti-platelet aggregation properties. [, ]
  • Modulate the PI3K/Akt/mTOR signaling pathway, resulting in the suppression of angiogenesis and induction of apoptosis in specific cancer cells. [, ]
  • Inhibit the Notch/HES1 pathway, leading to apoptosis and inhibiting the proliferation of lung cancer cells. []

Q3: Does the stereochemistry of this compound influence its biological activity?

A3: Yes, research indicates that the 20(S)-ginsenoside Rg3 isomer exhibits stronger inhibitory effects on cell growth and influences DNA methylation patterns more potently compared to the 20(R)-ginsenoside Rg3 isomer. [, ]

Q4: What is known about the stability of this compound under various conditions?

A4: While specific stability data under various conditions is limited in the provided research, this compound is generally considered stable under normal storage conditions. Further research focusing on its stability in different formulations and environmental conditions would be beneficial. []

Q5: What are the analytical methods used to characterize and quantify this compound?

A5: Various analytical techniques are employed to characterize and quantify this compound, including:

  • High-performance liquid chromatography (HPLC) [, ]
  • Ultra-performance liquid chromatography coupled with quadrupole-orbitrap mass spectrometry (UPLC-Q-Orbitrap MS) []

Q6: What are the key in vitro and in vivo effects of this compound?

A6: this compound exhibits a diverse range of in vitro and in vivo effects, including:

  • Anti-cancer activity: It has demonstrated inhibitory effects on the proliferation, metastasis, and angiogenesis of various cancer cell lines, including lung cancer, colorectal cancer, osteosarcoma, and breast cancer. [, , , , , , , , , , , , , , , , , ]
  • Anti-inflammatory effects: Studies have shown its potential to mitigate lipopolysaccharide-induced acute lung injury by reducing pro-inflammatory cytokines and promoting anti-inflammatory mediators. [] It also demonstrates protective effects against omethoate-induced lung injury in rats. []
  • Neuroprotective properties: this compound has shown potential in ameliorating Alzheimer's disease by modulating microglial activation and promoting Aβ uptake and clearance. [] It also exhibits neuroprotective effects in models of cerebral ischemia-reperfusion injury. []
  • Metabolic regulation: Research suggests that it can reduce lipid accumulation in the liver by inhibiting specific enzymes and activating AMPK. [, ] It also shows therapeutic potential for diabetic cardiomyopathy by improving adiponectin signaling. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.